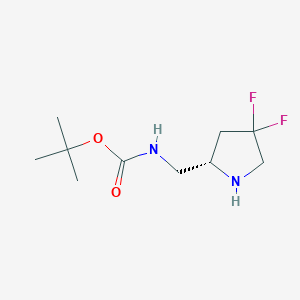

(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine

Description

Properties

IUPAC Name |

tert-butyl N-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)13-5-7-4-10(11,12)6-14-7/h7,14H,4-6H2,1-3H3,(H,13,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWAAHJOSNDLHV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(CN1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CC(CN1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401127794 | |

| Record name | Carbamic acid, N-[[(2S)-4,4-difluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401127794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363384-66-0 | |

| Record name | Carbamic acid, N-[[(2S)-4,4-difluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363384-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[[(2S)-4,4-difluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401127794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Introduction of Fluorine Atoms: Fluorination reactions are carried out to introduce the two fluorine atoms at the 4,4-positions of the pyrrolidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

Protection of Aminomethyl Group: The aminomethyl group is protected using tert-butoxycarbonyl (Boc) protection. This involves reacting the aminomethyl group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free aminomethyl group.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Substitution Reactions: Substituted pyrrolidine derivatives.

Deprotection Reactions: Free aminomethyl-4,4-difluoropyrrolidine.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound depending on the specific reaction.

Scientific Research Applications

Drug Development

(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine has been investigated for its potential as a building block in the synthesis of bioactive compounds. Its difluorinated structure can enhance the pharmacokinetic properties of drug candidates by improving metabolic stability and binding affinity.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be modified to create antiviral agents targeting specific viral proteins. For example, a study synthesized a series of pyrrolidine derivatives using this compound as a precursor, leading to compounds with significant antiviral activity against influenza viruses .

Asymmetric Synthesis

The chiral nature of this compound allows it to be utilized in asymmetric synthesis processes. Its ability to act as a chiral auxiliary facilitates the creation of enantiomerically pure compounds.

Case Study: Chiral Catalysts

In one research effort, this compound was employed as a chiral catalyst in the asymmetric synthesis of various amines and alcohols. The results showed high enantioselectivity and yield, demonstrating its utility in producing chiral intermediates for pharmaceuticals .

Peptide Synthesis

The Boc protecting group is widely used in peptide synthesis due to its stability under various reaction conditions. This compound serves as an important intermediate for synthesizing peptide-based therapeutics.

Case Study: Anticancer Peptides

A study highlighted the use of this compound in synthesizing novel anticancer peptides. The incorporation of the difluoropyrrolidine moiety into peptide sequences resulted in enhanced biological activity against cancer cell lines .

Polymer Chemistry

The unique properties of this compound have led to its exploration in polymer chemistry. Its incorporation into polymer matrices can impart desirable mechanical and thermal properties.

Case Study: Fluorinated Polymers

Research has shown that polymers synthesized with this compound exhibit improved resistance to solvents and thermal degradation compared to non-fluorinated counterparts. This makes them suitable for applications in coatings and adhesives .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Building block for bioactive compounds | Effective antiviral agents synthesized from derivatives |

| Asymmetric Synthesis | Chiral auxiliary for enantiomerically pure compounds | High enantioselectivity and yield in amine synthesis |

| Peptide Synthesis | Intermediate for peptide-based therapeutics | Enhanced biological activity in anticancer peptides |

| Polymer Chemistry | Enhances mechanical and thermal properties of polymers | Improved solvent resistance and thermal stability |

Mechanism of Action

The mechanism of action of (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free aminomethyl group can interact with various biological targets, potentially leading to therapeutic effects. The fluorine atoms enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Variants

- Stereochemical Impact : The (S)-configuration in the target compound favors specific enantioselective reactions, such as iminium ion-mediated catalysis, whereas the (R)-enantiomer may exhibit divergent selectivity in asymmetric synthesis .

- Functional Group Differences: Replacing the Boc-aminomethyl group with a hydroxymethyl group (as in ) increases polarity, altering solubility and reactivity in aqueous conditions .

Complex Catalytic Derivatives

- Structural Complexity: Catalyst 33 incorporates bis(trifluoromethyl)phenyl and silyl ether groups, which amplify steric bulk and electron-withdrawing effects. This design improves catalytic activity in radical-mediated reactions compared to the simpler Boc-aminomethyl derivative .

- Synthetic Challenges : The synthesis of Catalyst 33 requires additional steps, such as Pd/C-mediated hydrogenation and silylation, leading to lower yields (~60–70%) compared to the Boc-protected compound .

Medicinal Chemistry Derivatives

- Pharmacological Relevance: PF-06733804 integrates a difluoropyrrolidine core with a pyridinecarboxamide moiety, targeting kinase enzymes. Its higher molecular weight and lipophilicity enhance membrane permeability compared to the Boc-aminomethyl analog .

- Reactivity : The carbonitrile group in enables click chemistry or nucleophilic substitution, making it suitable for bioconjugation in prodrug development .

Substituent-Driven Property Variations

- Stability : The Boc group in the target compound prevents amine degradation under acidic or oxidative conditions, whereas hydroxymethyl derivatives require stabilization as hydrochloride salts .

- Synthetic Flexibility: Methylaminomethyl variants () offer secondary amine functionality but lack the steric protection of Boc, limiting their use in harsh reaction environments .

Biological Activity

(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 4-position of the pyrrolidine ring. The empirical formula is , with a molecular weight of approximately 246.26 g/mol. The presence of fluorine atoms enhances the compound's stability and bioavailability, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Upon deprotection of the Boc group, the free aminomethyl moiety can engage with enzymes and receptors, potentially modulating their activity. The fluorinated structure contributes to increased hydrophobicity and binding affinity, which are critical for effective drug action.

Biological Applications

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties. For example, research on fluorinated derivatives has shown effectiveness against viruses such as hepatitis B by modulating capsid assembly .

- Enzyme Inhibition : The compound serves as a building block for synthesizing enzyme inhibitors. Its ability to interact with active sites of enzymes allows for the development of selective inhibitors that can regulate metabolic pathways .

- Therapeutic Potential : Investigations into its use as a precursor in drug synthesis have revealed potential applications in treating various diseases, including metabolic disorders and cancers .

Study 1: Antiviral Activity Against Hepatitis B

A study evaluated several phenyl urea derivatives derived from pyrrolidine structures, including this compound. The results indicated submicromolar EC50 values against HBV with low cytotoxicity (>50 μM), suggesting that this compound could be developed as an antiviral agent .

Study 2: Enzyme Inhibition

In another study focused on DPP-IV inhibitors, this compound was synthesized as part of a larger peptide structure aimed at blocking the VLA-4 receptor. The synthesized inhibitors demonstrated significant efficacy in managing blood glucose levels in diabetic models .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic strategies for introducing the Boc-protected aminomethyl group to 4,4-difluoropyrrolidine?

The Boc (tert-butoxycarbonyl) group is typically introduced via nucleophilic substitution or coupling reactions. For fluorinated pyrrolidines, a common approach involves reacting 4,4-difluoropyrrolidine precursors with Boc-protected amine derivatives (e.g., Boc-aminomethyl halides) under basic conditions (e.g., K₂CO₃ or DIPEA in DMF). The reaction progress is monitored by TLC or LC-MS, and purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient). The Boc group enhances solubility and prevents undesired side reactions during subsequent steps .

Q. How can the stereochemical integrity of the (S)-configured aminomethyl group be confirmed post-synthesis?

Chiral HPLC or SFC (supercritical fluid chromatography) with a chiral stationary phase (e.g., Chiralpak IA or IB columns) is used to verify enantiomeric excess. Complementary methods include ¹⁹F NMR spectroscopy, where diastereotopic fluorines exhibit distinct splitting patterns in the (S)-configuration. X-ray crystallography, if crystals are obtainable, provides definitive stereochemical assignment .

Q. What analytical techniques are essential for characterizing 4,4-difluoropyrrolidine derivatives?

- NMR : ¹H, ¹³C, and ¹⁹F NMR to confirm structure, fluorination patterns, and Boc-group presence.

- HRMS : High-resolution mass spectrometry for molecular weight validation.

- IR spectroscopy : To detect carbonyl stretching (∼1680–1720 cm⁻¹) from the Boc group.

- Elemental analysis : For purity assessment (≥97% as per typical standards) .

Advanced Research Questions

Q. How does the 4,4-difluorination of pyrrolidine influence ring puckering and conformational stability?

Fluorination at C4 induces a chair-like conformation due to the electron-withdrawing effect of fluorine, which reduces ring strain. This is confirmed by comparing ¹H-¹H coupling constants (e.g., J₃,₄ and J₄,₅) in NMR with non-fluorinated analogs. Computational studies (DFT at B3LYP/6-31G* level) predict a 0.3–0.5 Å contraction in the C-F bond length, stabilizing the ring and altering hydrogen-bonding capacity .

Q. What strategies mitigate racemization during deprotection of the Boc group in fluorinated systems?

Acidic deprotection (e.g., HCl/dioxane or TFA/DCM) at low temperatures (0–4°C) minimizes racemization. For sensitive substrates, catalytic hydrogenolysis (H₂/Pd-C) or photolabile protecting groups (e.g., NVOC) are alternatives. Monitoring via chiral HPLC post-deprotection ensures stereochemical retention .

Q. How can the fluorinated pyrrolidine scaffold be leveraged in medicinal chemistry for target engagement?

The 4,4-difluoro motif enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. In kinase inhibitors, the rigid pyrrolidine core improves binding pocket complementarity. For example, fluorinated analogs of proline are used in peptidomimetics to stabilize β-turn conformations, as shown in protease inhibitor studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.